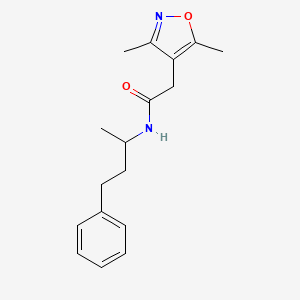
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is highly expressed in the brain and other organs, and is involved in various physiological processes, including cell survival, inflammation, and mitochondrial function. DPA-714 has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide binds selectively to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, and is also involved in the regulation of mitochondrial function and apoptosis. 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to modulate TSPO activity, leading to various physiological effects, such as the reduction of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the reduction of oxidative stress, and the promotion of mitochondrial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has several advantages for lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities using PET or SPECT. However, 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has some limitations, including its relatively short half-life, its potential toxicity at high doses, and its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide in scientific research. One potential direction is the development of new TSPO ligands with improved pharmacokinetic properties and therapeutic potential. Another direction is the investigation of the role of TSPO in various disease states, such as cancer and autoimmune disorders. Additionally, the use of 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide in combination with other imaging agents or therapeutic agents may provide new insights into the pathophysiology of various diseases and may lead to the development of new diagnostic and therapeutic strategies.
Synthesemethoden
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 1-methyl-3-phenylpropylamine, followed by the addition of acetic anhydride and purification using chromatography. Other methods, such as the use of a microwave reactor or the substitution of acetic anhydride with acetyl chloride, have also been reported.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been used in various scientific research applications, including the imaging of TSPO expression in the brain and other organs using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). It has also been used to study the role of TSPO in various physiological processes, such as inflammation, neurodegeneration, and cancer. 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for its potential use as a diagnostic and therapeutic tool.
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(9-10-15-7-5-4-6-8-15)18-17(20)11-16-13(2)19-21-14(16)3/h4-8,12H,9-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFMXPZYGAUYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)
![2-[({3-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6068389.png)

![N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide](/img/structure/B6068405.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-2-methylbenzamide](/img/structure/B6068407.png)
![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-piperidinone](/img/structure/B6068430.png)
![5-cyclopropyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6068441.png)
![(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6068446.png)
